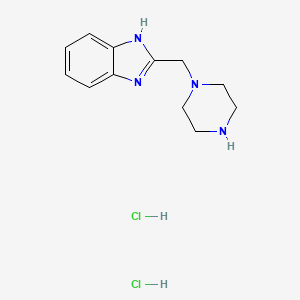

2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride

Descripción general

Descripción

“2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride” is a compound that contains a benzimidazole ring and a piperazine ring . Benzimidazoles are a class of heterocyclic aromatic organic compounds and piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of a compound similar to “2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride”, namely “2-(Piperazin-1-ylmethyl)benzonitrile hydrochloride”, has a molecular formula of C12H16ClN3 .Chemical Reactions Analysis

Piperazine synthesis involves various reactions, including a Wacker-type aerobic oxidative cyclization of alkenes . A palladium-catalyzed cyclization reaction has also been reported for the synthesis of highly substituted piperazines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can depend on its specific structure. For a compound similar to “2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride”, namely “1- (2-Pyrimidyl)piperazine”, the properties include a refractive index of 1.587, a boiling point of 277 °C, and a density of 1.158 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Hepatitis C Virus (HCV) Entry Inhibitors

- Results: Several derivatives of the compound exhibited higher in vitro anti-HCV activity at low nanomolar concentrations compared to a previously identified HCV entry inhibitor, L0909 .

Antiproliferative Activity Against Human Cancer Cell Lines

- Methods of Application: The compounds were synthesized by a nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides. They were then evaluated for their antiproliferative effect using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay method .

- Results: Among the series, compounds 6d, 6e, and 6i showed good activity on all cell lines except K562, whereas the other compounds in the series exhibited moderate activity .

Safety And Hazards

The safety and hazards of a compound can depend on its specific structure. For a compound similar to “2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride”, namely “1- (2-Pyrimidyl)piperazine”, the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Direcciones Futuras

The synthesis of piperazine derivatives continues to be a field of active research due to their wide range of biological and pharmaceutical activities . Future directions may include the development of more efficient and eco-friendly synthesis methods, as well as the exploration of new biological activities .

Propiedades

IUPAC Name |

2-(piperazin-1-ylmethyl)-1H-benzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4.2ClH/c1-2-4-11-10(3-1)14-12(15-11)9-16-7-5-13-6-8-16;;/h1-4,13H,5-9H2,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZPBSCKOAQXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC3=CC=CC=C3N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)

![methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine](/img/structure/B1452500.png)

![2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1452504.png)

![2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B1452511.png)

![2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide](/img/structure/B1452512.png)

![4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1452515.png)